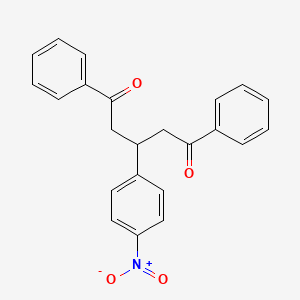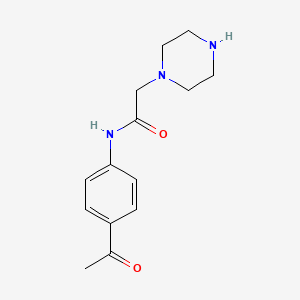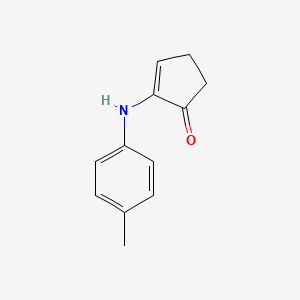
2-(4-Methylanilino)cyclopent-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylanilino)cyclopent-2-en-1-one is an organic compound with the molecular formula C₁₂H₁₃NO It is a derivative of cyclopentenone, where the amino group is substituted with a 4-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylanilino)cyclopent-2-en-1-one typically involves the reaction of p-toluidine with cyclopent-2-en-1-one. One common method is the one-pot synthesis, where aromatic aldehydes react with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol. This method provides a simple and efficient route to obtain derivatives of cyclopent-2-en-1-one with reasonable yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
化学反応の分析
Types of Reactions
2-(4-Methylanilino)cyclopent-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the carbonyl group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted cyclopentenones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-(4-Methylanilino)cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-Methylanilino)cyclopent-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo enolization and protonation steps, leading to the migration of double bonds and formation of reactive intermediates. These intermediates can then interact with biological molecules, leading to various biochemical effects .
類似化合物との比較
Similar Compounds
2-Cyclopenten-1-one: A simpler analog without the 4-methylphenyl substitution.
4-Methylcyclopent-2-en-1-one: Similar structure but lacks the anilino group.
Cyclopentadienyl Compounds: These compounds share the cyclopentene ring but have different substituents.
Uniqueness
2-(4-Methylanilino)cyclopent-2-en-1-one is unique due to the presence of both the cyclopentenone ring and the 4-methylphenylamino group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
112152-02-0 |
|---|---|
分子式 |
C12H13NO |
分子量 |
187.24 g/mol |
IUPAC名 |
2-(4-methylanilino)cyclopent-2-en-1-one |
InChI |
InChI=1S/C12H13NO/c1-9-5-7-10(8-6-9)13-11-3-2-4-12(11)14/h3,5-8,13H,2,4H2,1H3 |
InChIキー |
VIEJWJAKTUXTRX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=CCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




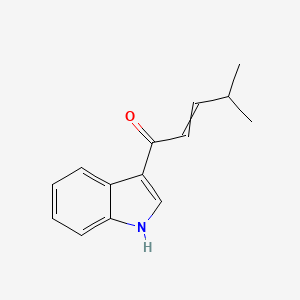

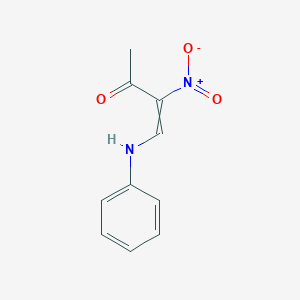
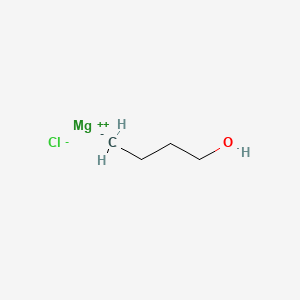
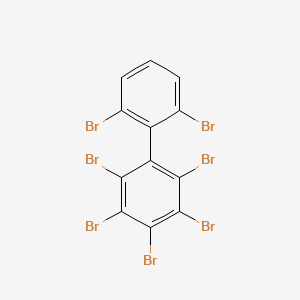
![7-[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)propoxy]quinolin-2(1H)-one](/img/structure/B14306859.png)
![1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]-](/img/structure/B14306870.png)
![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14306880.png)
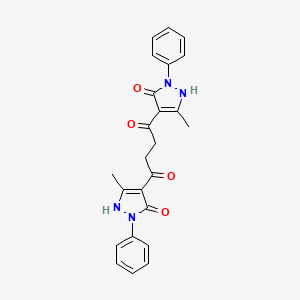
![2-Cyano-2-[(hexadecyloxy)imino]acetamide](/img/structure/B14306882.png)
